7-(2-chlorophenyl)-2-(pyridin-3-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine belongs to a class of heterocyclic compounds known as pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines. These compounds are characterized by a fused tricyclic core structure, which allows for diverse chemical modifications and exploration of a wide range of biological activities. 7-(2-chlorophenyl)-2-(pyridin-3-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine has garnered attention in scientific research due to its potential as a lead compound for developing novel anticancer agents. [, ]
7-(2-chlorophenyl)-2-(pyridin-3-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine comprises a fused tricyclic system consisting of a pyrazole, a triazole, and a pyrimidine ring. The 2-position of the core structure is substituted with a pyridin-3-yl group, while the 7-position bears a 2-chlorophenyl substituent. The presence of electron-rich nitrogen atoms and aromatic rings provides opportunities for hydrogen bonding and π-π stacking interactions, which can be crucial for its biological activity. []
The mechanism of action of 7-(2-chlorophenyl)-2-(pyridin-3-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine has been investigated in the context of its potential anticancer activity. [] Studies suggest that this compound inhibits the activation of the epidermal growth factor receptor (EGFR), a key protein involved in cell growth and proliferation. By targeting EGFR, 7-(2-chlorophenyl)-2-(pyridin-3-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine may disrupt downstream signaling pathways crucial for tumor cell survival and progression. Additionally, it was observed to inhibit the activation of protein kinase B (Akt) and extracellular signal-regulated kinase (Erk)1/2, further supporting its role in suppressing cancer cell growth. [, ]
The primary scientific application of 7-(2-chlorophenyl)-2-(pyridin-3-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is its potential as a lead compound for the development of novel anticancer agents. [, ] Its ability to inhibit EGFR activation, coupled with its observed effects on Akt and Erk1/2 signaling pathways, makes it a promising candidate for further investigation in cancer research.
[11] Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1,2,4]triazolopyrimidine Derivatives as Potential Anticancer Agents: https://www.semanticscholar.org/paper/427781af18f5e51b24e187e5ec4bf6f5062081ad [] Design, Synthesis and Biological Evaluation of Novel Pyrazolotriazolopyrimidine Derivatives as Potential Anticancer Agents: https://www.semanticscholar.org/paper/42bccf35b47ce9d264d608545b918e7c91e492ab
CAS No.: 53527-28-9
CAS No.: 19407-28-4
CAS No.: 1910-41-4
CAS No.: